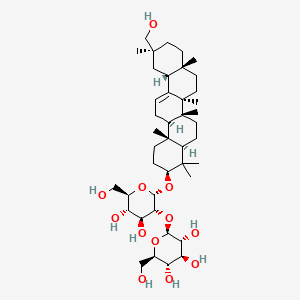
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is a complex organic compound with a unique structure that combines several functional groups, including amide, carbamate, and thioether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting 2-aminobenzoic acid with an appropriate aldehyde or ketone in the presence of a dehydrating agent.
Introduction of the Thioether Group: The quinazolinone intermediate is then reacted with a thiol compound, such as 2-mercaptobenzothiazole, under basic conditions to introduce the thioether group.
Bromination: The resulting compound is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atoms at the desired positions.
Formation of the Carbamate Group: The brominated intermediate is then reacted with an isocyanate compound to form the carbamate group.
Final Coupling: The final step involves coupling the carbamate intermediate with 3-chloroaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, potassium cyanide, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Azides, nitriles, substituted amines
Aplicaciones Científicas De Investigación
Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against certain diseases or conditions.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
- Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Uniqueness
The uniqueness of Acetamide, N-(((3-chlorophenyl)amino)carbonyl)-2-((6,8-dibromo-3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- lies in its combination of functional groups and structural features
Propiedades
Número CAS |
83315-78-0 |
|---|---|
Fórmula molecular |
C24H17Br2ClN4O3S |
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)carbamoyl]-2-[6,8-dibromo-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H17Br2ClN4O3S/c1-13-5-2-3-8-19(13)31-22(33)17-9-14(25)10-18(26)21(17)30-24(31)35-12-20(32)29-23(34)28-16-7-4-6-15(27)11-16/h2-11H,12H2,1H3,(H2,28,29,32,34) |
Clave InChI |
FYBJSUFOHSYPAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CC(=C3)Br)Br)N=C2SCC(=O)NC(=O)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)







